molecular formula C26H24N4O6 B4579334 methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4579334
M. Wt: 488.5 g/mol
InChI Key: MQSONELCEJGXAP-UHFFFAOYSA-N
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Description

This compound is part of a family of chemicals known for their complex molecular structures and potential for various chemical applications. The research focuses on understanding its synthesis, molecular structure, and properties to explore its applications further.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensation reactions, demonstrating the compound's potential complexity and the variety of starting materials that can be used for its preparation. For instance, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates produced derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, indicating a versatile synthetic route for similar compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of related compounds shows significant electronic polarization and is characterized by hydrogen bonding, which forms complex sheet structures. This suggests that the target compound might also exhibit interesting structural characteristics conducive to forming specific molecular arrangements (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical behavior of pyrimidine derivatives often involves reactions with various reagents, leading to a wide range of products. These reactions can provide insights into the reactivity and potential applications of the compound . Vinylphosphonium salt-mediated syntheses have been used to create complex pyrimidine derivatives, highlighting the compound's versatility in chemical reactions (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Physical Properties Analysis

While specific research on the physical properties of this exact compound was not found, related research on pyrimidine derivatives can provide valuable insights. For example, the investigation of pyrimidine derivatives for antibacterial properties involved structural analysis through X-ray crystallography, suggesting the importance of molecular structure in determining physical properties (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their reactivity and interaction with different chemical groups, are crucial for understanding the behavior of the target compound. Studies have shown that pyrimidine derivatives can undergo various chemical transformations, indicating the potential chemical versatility of the compound (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • Vinylphosphonium Salt Mediated Synthesis : A study described the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, showcasing a method that might be relevant for structurally related compounds. The dynamic NMR spectroscopic study of prototropic tautomerism offers insights into the chemical behavior of such complex molecules (Yavari et al., 2002).

  • Ring Expansion Techniques : Research on "methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" and its rearrangement to produce methoxy- and cyano- derivatives highlights synthetic strategies that could be applicable to the target compound, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Bullock et al., 1972).

Potential Pharmacological Activities

  • Antiviral and Antibacterial Agents : Some studies have explored the synthesis of pyrimidine derivatives with antiviral and antibacterial properties, indicating the potential pharmacological applications of structurally related compounds. For example, pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activities, suggesting a potential area of application for similar molecules (Hanafy, 2011).

  • Inhibitory Activity on Xanthine Oxidase : Research into isomeric N-methyl-7-deazaguanines, including synthesis and structural assignment, has shown inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. This demonstrates the potential for structurally complex pyrimidine derivatives to serve as enzyme inhibitors (Seela et al., 1984).

properties

IUPAC Name

methyl 1-(3-methoxyphenyl)-7-methyl-3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6/c1-15-8-10-17(11-9-15)28-21(31)14-29-24(32)22-20(25(33)36-4)12-16(2)27-23(22)30(26(29)34)18-6-5-7-19(13-18)35-3/h5-13H,14H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSONELCEJGXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

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